molecular formula C12H14O5 B2888981 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid CAS No. 565171-75-7

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid

Cat. No.: B2888981
CAS No.: 565171-75-7
M. Wt: 238.239
InChI Key: HMFFSXFQTCZSLY-UHFFFAOYSA-N
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Description

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is a substituted butyric acid derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively. The ketone group at the 4-position of the butyric acid chain distinguishes it from simpler aryl carboxylic acids.

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-17-11-7-8(3-4-10(11)14)9(13)5-6-12(15)16/h3-4,7,14H,2,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFFSXFQTCZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protective Group Strategy

To prevent undesired side reactions during the Friedel-Crafts acylation, the 4-hydroxy group is temporarily protected. Methyl or benzyl ethers are ideal due to their stability under Lewis acid conditions and ease of subsequent deprotection. For example, 3-ethoxy-4-hydroxybenzene is converted to 3-ethoxy-4-methoxybenzene via methylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

Deprotection

The methoxy group at C4 is selectively demethylated using boron tribromide (BBr₃) in dichloromethane at -78°C, restoring the phenolic hydroxy group without affecting the ethoxy substituent.

Experimental Optimization and Data

Friedel-Crafts Acylation Conditions

Adapted from JP2004182660A, the table below summarizes optimized conditions for synthesizing 4-(3-ethoxy-4-methoxyphenyl)-4-oxo-butyric acid:

Parameter Value/Detail Impact on Yield/Purity
Substrate 3-Ethoxy-4-methoxybenzene (1.0 eq) Ensures regioselective acylation
Succinic Anhydride 0.8–1.1 eq Minimizes diacylation byproducts
AlCl₃ 2.1 eq (relative to succinic anhydride) Optimal catalyst activity
Solvent (ortho-dichlorobenzene) 10× substrate weight Enhances solubility and mixing
Reaction Time 18–24 hours Completes conversion (GC monitoring)
Workup Ice-cold dilute HCl quench, filtration Isolates product as crystalline solid

Yield : 92–95% (isolated)
Purity : >98% by HPLC (para-isomer dominance).

Deprotection Step

Conditions :

  • BBr₃ (3.0 eq) in CH₂Cl₂, -78°C, 2 hours
  • Quench with methanol, followed by aqueous workup.

Yield : 89–91%
Purity : >99% (1H-NMR confirms hydroxy group regeneration).

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl₃) :
    δ 2.80 (t, J = 6.6 Hz, 2H, -CH₂-CO-),
    δ 3.28 (t, J = 6.6 Hz, 2H, -CH₂-COOH),
    δ 3.85 (s, 3H, -OCH₃ → replaced by -OH post-deprotection),
    δ 4.02 (q, J = 7.0 Hz, 2H, -OCH₂CH₃),
    δ 6.94 (d, J = 8.8 Hz, 2H, aromatic H),
    δ 7.96 (d, J = 8.8 Hz, 2H, aromatic H).

  • IR (KBr) :
    1720 cm⁻¹ (C=O, carboxylic acid),
    1685 cm⁻¹ (C=O, ketone),
    1250 cm⁻¹ (C-O, ethoxy).

Challenges and Mitigation

Regioselectivity in Di-Substituted Systems

While the methoxy group directs acylation to the para position, the ethoxy group at C3 may weakly compete. Solvent polarity (dichlorobenzene) and low temperatures suppress ortho-acylation, ensuring >95% para-product.

Byproduct Formation

Trace impurities (<2%) include:

  • Ortho-acylated isomer : Minimized via controlled stoichiometry (succinic anhydride ≤1.1 eq).
  • Di-acylated product : Eliminated by rigorous exclusion of moisture during AlCl₃ handling.

Industrial Scalability

The process is scalable to multi-kilogram batches with minor adjustments:

  • Solvent Recovery : Distillation reclaims >85% dichlorobenzene.
  • Catalyst Recycling : AlCl₃ is recovered as Al(OH)₃ post-quench and reprocessed.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 4-(3-Ethoxy-4-oxo-phenyl)-4-oxo-butyric acid

    Reduction: 4-(3-Ethoxy-4-hydroxy-phenyl)-4-hydroxy-butyric acid

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the growth of certain bacteria by disrupting their cell membranes and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(4-Methoxy-phenyl)-4-oxo-butyric Acid (CAS 3153-44-4)
  • Structure : Methoxy (-OCH₃) at the 4-position of the phenyl ring.
  • Synthesis: Prepared via Friedel-Crafts acylation, similar to methods described for 4-oxo-4-(2-phenoxyphenyl)butyric acid .
  • Applications : Used in studies of lipid peroxidation inhibitors due to its aromatic ketone moiety .
4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutyric Acid (CAS 54557-81-2)
  • Structure : Ethylenedioxy group forming a 1,4-benzodioxane ring.
  • Lacks the ethoxy-hydroxyl combination, reducing polarity compared to the target compound.
  • Synthesis : Achieved via coupling reactions with protected diols, as seen in heterocyclic compound methodologies .
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2)
  • Structure : Methyl groups at 2- and 4-positions of the phenyl ring.
  • Key Differences :
    • Methyl groups increase lipophilicity (logP ~2.8 vs. ~1.5 for the target compound), affecting membrane permeability.
    • Steric hindrance from ortho-substitution may limit reactivity in electrophilic substitutions .

Heterocyclic and Heteroatom Analogues

4-Oxo-4-(2-thienyl)butyric Acid (CHEBI:64434)
  • Structure : Thiophene ring replaces phenyl.
  • Key Differences: Thiophene’s sulfur atom introduces resonance effects distinct from benzene, altering electronic properties (e.g., higher π-electron density). Potential for metal coordination in catalytic applications .
4-Anthracen-9-yl-4-oxo-butyric Acid (1i)
  • Structure : Anthracene moiety instead of phenyl.
  • Key Differences :
    • Extended aromatic system increases molecular weight (~300 g/mol vs. ~252 g/mol for the target) and hydrophobicity.
    • Useful in fluorescence-based studies due to anthracene’s photophysical properties .

Pharmacologically Relevant Derivatives

4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric Acid (Esfar)
  • Structure : Cyclohexyl and chloro substituents on phenyl.
  • Key Differences: Chlorine’s electronegativity enhances metabolic stability but may introduce toxicity concerns.
3-O-Feruloylquinic Acid (CAS 1899-29-2)
  • Structure : Hydroxy-methoxy-phenyl group linked to a quinic acid core.
  • Key Differences :
    • The quinic acid backbone provides multiple hydroxyl groups, enhancing water solubility.
    • Demonstrates antioxidant activity, suggesting the target compound’s hydroxy group could confer similar properties .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
Target Compound 252.24 ~1.5 Ethoxy, Hydroxy, Ketone, COOH
4-(4-Methoxy-phenyl)-4-oxo-butyric Acid 220.21 ~1.2 Methoxy, Ketone, COOH
4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutyric Acid 236.23 ~0.8 Dioxane, Ketone, COOH
4-Oxo-4-(2-thienyl)butyric Acid 184.20 ~1.0 Thiophene, Ketone, COOH

Biological Activity

4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a butyric acid backbone with a 3-ethoxy-4-hydroxyphenyl substituent, which is crucial for its chemical reactivity and biological activity. The unique combination of functional groups contributes to its antioxidant and antimicrobial properties, making it a candidate for various therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It functions by scavenging free radicals and reducing oxidative stress, which is pivotal in preventing cellular damage associated with various diseases.

Mechanism of Action:

  • Scavenging of reactive oxygen species (ROS)
  • Inhibition of lipid peroxidation
  • Modulation of antioxidant enzyme activities

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria by disrupting their cell membranes and metabolic processes.

Key Findings:

  • Effective against both Gram-positive and Gram-negative bacteria
  • Potential application in developing new antimicrobial agents

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008085

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial effects of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Applications in Medicine

Given its biological activities, this compound is being explored for therapeutic applications, particularly in:

  • Cancer Treatment: Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects: Research indicates potential roles in modulating inflammatory pathways, particularly through the inhibition of cytokines such as IL-6 and TNF-α .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric acid, and how do reaction conditions influence yield?

The synthesis of structurally analogous compounds (e.g., iodophenyl or benzofuran derivatives) typically involves:

  • Substituted phenyl precursors : Starting with 3-ethoxy-4-hydroxy-phenylacetic acid, followed by ketone formation via Friedel-Crafts acylation or succinic anhydride coupling .
  • Ester hydrolysis : Ethyl ester intermediates (e.g., ethyl 4-oxobutyrate derivatives) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid moiety .
  • Key conditions : Catalysts like Lewis acids (AlCl₃), inert atmospheres (N₂), and controlled temperatures (60–100°C) are critical for minimizing side reactions. Yields range from 74% to 99% depending on purification steps (e.g., column chromatography, recrystallization) .

Q. What spectroscopic techniques are optimal for characterizing the compound’s structure and purity?

  • 1H/13C-NMR : Assign signals for the ethoxy (-OCH₂CH₃), phenolic hydroxyl (-OH), and ketone (C=O) groups. Aromatic protons in the 6.5–7.5 ppm range and downfield shifts for the oxo-butyric acid carbonyl (~170 ppm in 13C-NMR) confirm structure .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (phenolic -OH) validate functional groups .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities from incomplete ester hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

  • DFT calculations : Using the B3LYP/6-31+G(d,p) basis set, simulate the compound’s electrostatic potential surface to identify nucleophilic/electrophilic sites. This predicts interactions with enzymes (e.g., cyclooxygenase-2) or receptors .
  • Molecular docking : Models binding affinities to inflammatory mediators (e.g., TNF-α, IL-6) by aligning the compound’s hydroxyl and carbonyl groups with active-site residues .

Q. What strategies resolve contradictions in reported biological activities of analogous compounds?

  • Meta-analysis : Compare IC₅₀ values for anti-inflammatory activity across studies. For example, iodophenyl derivatives show IC₅₀ = 10–50 μM in COX-2 inhibition assays, while benzofuran analogs vary due to substituent electronegativity .
  • Structure-activity relationship (SAR) : Modify the ethoxy/hydroxy ratio on the phenyl ring to balance hydrophobicity and hydrogen-bonding capacity, optimizing bioavailability .

Q. How do solvent polarity and reaction atmosphere affect the compound’s stability during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis. Non-polar solvents (toluene) favor ketone formation but require anhydrous conditions .
  • Inert atmosphere : N₂ or Ar prevents oxidation of the phenolic -OH group, which can form quinones under aerobic conditions .

Methodological Considerations

Q. What protocols validate the compound’s mechanism of action in enzyme inhibition assays?

  • Kinetic assays : Monitor NADPH oxidation rates in CYP450 inhibition studies using UV-Vis spectrophotometry (λ = 340 nm). Compare inhibition constants (Ki) with positive controls (e.g., ketoconazole) .
  • Western blotting : Quantify downstream signaling proteins (e.g., NF-κB) in cell lysates after treatment to confirm pathway modulation .

Q. How are impurities from industrial-scale synthesis identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted phenylacetic acid or ethyl ester byproducts) with a limit of detection (LOD) < 0.1% .
  • Crystallization optimization : Use solvent mixtures (ethanol/water) to enhance purity (>99%) via recrystallization, guided by phase-diagram analysis .

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